7-Methoxyquinolin-5-amine
Description
Contextualization of Quinoline (B57606) Heterocycles in Medicinal and Organic Chemistry
Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its derivatives are of paramount importance in the fields of medicinal and industrial chemistry. google.com This structural motif is a key component in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities. The versatility of the quinoline scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic effects. Consequently, quinoline derivatives have been extensively explored and successfully developed into drugs for treating various diseases.
The synthesis of quinoline and its analogues has been a subject of intense research, leading to the development of numerous classical and modern synthetic methodologies. These methods provide access to a vast chemical space of quinoline derivatives, further fueling their exploration in drug discovery and materials science.
Significance of 7-Methoxyquinolin-5-amine as a Core Structure in Advanced Syntheses and Biological Probes
Within the broad class of quinoline derivatives, this compound stands out as a particularly valuable intermediate and core structure. The presence of both a methoxy (B1213986) and an amino group on the quinoline framework provides two distinct points for chemical modification, allowing for the construction of complex molecular architectures. The methoxy group can influence the compound's solubility and electronic properties, while the amino group serves as a versatile handle for a variety of chemical transformations, including amide bond formation and carbon-nitrogen bond-forming reactions.
This dual functionality makes this compound a key precursor in the synthesis of potent kinase inhibitors. acs.orgnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. By utilizing this compound as a starting material, researchers have been able to synthesize targeted therapies that can selectively inhibit the activity of specific kinases, offering a promising avenue for the development of new anti-cancer drugs.
Furthermore, the inherent fluorescence of some quinoline derivatives suggests the potential for this compound to be used in the development of biological probes. researchgate.netnih.govnih.gov These probes are essential tools for visualizing and understanding complex biological processes at the molecular level.
Overview of Key Research Areas and Academic Trajectories Pertaining to this compound
The research landscape surrounding this compound is primarily focused on its application in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. google.comacs.orgnih.gov A significant body of work has demonstrated its utility as a scaffold for developing inhibitors of key oncogenic kinases such as c-Met and RAF kinases. acs.orgnih.gov
Another important research trajectory involves the exploration of new synthetic methodologies to produce this compound and its derivatives in an efficient and scalable manner. This includes the development of novel catalytic systems and multi-component reactions. researchgate.net
While the direct application of this compound as a fluorescent probe is an emerging area, the broader field of quinoline-based probes provides a strong foundation for future research in this direction. researchgate.netnih.govnih.gov The development of probes derived from this scaffold could enable new ways to study biological systems with high sensitivity and specificity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxyquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUODHWDMCXKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC=NC2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Methoxyquinolin 5 Amine and Its Derivatives
Classical and Convergent Synthetic Routes to 7-Methoxyquinolin-5-amine
Traditional methods for constructing the quinoline (B57606) core remain relevant for their robustness and scalability. These routes often involve the cyclization of aniline (B41778) precursors and can be adapted for the synthesis of specifically substituted derivatives like this compound. A convergent synthesis approach, where different fragments of the molecule are prepared separately and then combined, is also a common strategy. mdpi.com
The synthesis of this compound typically begins with a suitably substituted aniline or nitrobenzene (B124822) precursor. A common classical approach is the Skraup synthesis, which involves the reaction of an aniline with glycerol (B35011), an oxidizing agent (such as the nitro compound corresponding to the aniline being used), and sulfuric acid. mdpi.comscispace.com For this compound, a logical starting material would be 3-methoxyaniline.
A representative multi-step sequence can be outlined as follows:
Nitration: The synthesis often commences with the nitration of a precursor like 3-methoxyaniline to introduce a nitro group, which will later be reduced to the target amine functionality. The position of nitration is directed by the existing methoxy (B1213986) group.
Quinoline Ring Formation: The resulting nitroaniline can then undergo a Skraup or Doebner-von Miller type cyclization to form the quinoline ring system. For instance, reacting 3-methoxy-5-nitroaniline (B1585972) with glycerol in the presence of sulfuric acid would yield 7-methoxy-5-nitroquinoline.
Reduction: The final step involves the reduction of the nitro group to an amino group. This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation with Raney Nickel. mdpi.comacs.org This transforms 7-methoxy-5-nitroquinoline into the final product, this compound.
An alternative classical route involves starting with a pre-formed quinoline and introducing the functional groups. For example, a bromo-substituted quinoline can serve as a versatile intermediate for introducing both methoxy and amino groups through nucleophilic substitution reactions. nih.gov
The precise placement of the methoxy and amino groups on the quinoline ring is a critical challenge that requires careful strategic planning. The substitution pattern of the starting aniline derivative is paramount in determining the final positions of the functional groups on the benzene (B151609) portion of the quinoline ring. scispace.com
Starting with a Methoxy-Substituted Precursor: The most direct approach involves using a precursor that already contains the methoxy group at the desired position, such as 3-methoxyaniline. In this case, the cyclization reaction (e.g., Skraup) builds the heterocyclic part of the quinoline, and the final step is the introduction and subsequent reduction of a nitro group to form the amine at the C-5 position. mdpi.com
Functionalization via Nucleophilic Substitution: A different strategy involves using a di-halogenated quinoline as a scaffold. The differential reactivity of halogen atoms at various positions on the quinoline ring can be exploited to sequentially introduce the methoxy and amino groups. For example, a methoxy group can be introduced via nucleophilic substitution using sodium methoxide, often catalyzed by copper. nih.gov The amino group can be introduced later, either by direct amination or through a nitration/reduction sequence. The use of a nitro group can activate an adjacent halogen for SNAr (nucleophilic aromatic substitution) reactions. nih.gov
The following table summarizes potential classical synthetic precursors and the key reaction types involved.
| Starting Material | Key Intermediate | Key Reaction Types |
| 3-Methoxyaniline | 7-Methoxy-5-nitroquinoline | Skraup Reaction, Nitration, Reduction |
| 5,7-Dibromoquinoline | 5-Amino-7-bromoquinoline or 7-Methoxy-5-bromoquinoline | Nucleophilic Aromatic Substitution (Amination, Methoxylation) |
| 4-Methoxy-2-nitroaniline | 6-Methoxy-8-nitroquinoline | Skraup Reaction, Reduction mdpi.com |
Modern Catalytic and Green Chemistry Approaches in this compound Synthesis
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These include the use of transition-metal catalysts and adherence to the principles of green chemistry. nih.gov
Transition metals like palladium (Pd), copper (Cu), ruthenium (Ru), and cobalt (Co) have become powerful tools in the synthesis of complex heterocyclic compounds, including quinolines. researchgate.netmdpi.comresearchgate.net These catalysts enable reactions that are often not possible through classical methods, such as direct C-H bond activation and cross-coupling reactions.
Palladium (Pd) Catalysis: Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach various functional groups to the quinoline core. For instance, a bromo-substituted methoxyquinoline could be coupled with an amine source using a Buchwald-Hartwig amination protocol to install the C-5 amino group.
Copper (Cu) Catalysis: Copper-catalyzed reactions are particularly useful for amination and methoxylation. Ullmann-type reactions can be employed to form C-N and C-O bonds, providing a pathway to introduce the amino and methoxy groups onto a halogenated quinoline precursor.
Ruthenium (Ru) and Cobalt (Co) Catalysis: More recently, ruthenium and cobalt catalysts have been used for oxidative annulation reactions, where anilines are combined with alkynes or other coupling partners to construct the quinoline ring in a single, atom-economical step. mdpi.com For example, a cobalt-catalyzed cyclization of an appropriately substituted aniline with a ketone could provide a direct route to the quinoline skeleton. mdpi.com
Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comskpharmteco.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. scispace.com This has been applied to classical reactions like the Skraup synthesis, making them more efficient. scispace.com
One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates (a "one-pot" reaction) reduces solvent usage, purification steps, and waste generation. nih.gov A one-pot synthesis of this compound could involve the initial formation of the quinoline ring followed by in-situ functionalization.
Solvent-Free and Greener Solvents: Conducting reactions without a solvent (neat) or using environmentally benign solvents like water, ethanol, or deep eutectic solvents reduces volatile organic compound (VOC) emissions. matanginicollege.ac.inmdpi.commdpi.com Research into quinoline synthesis increasingly explores these options to improve the sustainability of the process. nih.gov
Catalytic vs. Stoichiometric Reagents: Modern approaches favor the use of catalysts over stoichiometric reagents (which are consumed in the reaction). For example, using a catalytic amount of a transition metal is preferable to using a large excess of a harsh oxidizing agent like arsenic(V) oxide, which was common in early Skraup syntheses. scispace.comnih.gov
Optimization of Reaction Parameters and Yields for Research-Scale Production
For any synthetic route, optimization of reaction parameters is crucial to maximize the yield and purity of the final product, especially for research and development where material availability can be limited. rsc.org This involves systematically adjusting various factors that influence the reaction's outcome.
Key parameters that are typically optimized include:
Temperature: Reaction rates are highly sensitive to temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing the formation of degradation products or side reactions.
Solvent: The choice of solvent can affect the solubility of reactants, the reaction mechanism, and the stability of intermediates.
Catalyst and Reagent Concentration: The relative amounts of reactants and the loading of the catalyst can significantly impact yield and reaction time. scispace.com
Reaction Time: Monitoring the reaction over time (e.g., by TLC or LC-MS) is necessary to determine the point of maximum product formation before side reactions begin to dominate. researchgate.net
A design of experiment (DoE) approach, such as a factorial design, can be used to efficiently study the effects of multiple variables simultaneously and identify the optimal conditions. rsc.orgnih.gov
The following table illustrates a hypothetical optimization study for a key step, such as the cyclization to form the quinoline ring, based on a general optimization process. scispace.com
| Entry | Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 6 M | 100 | 12 | 45 |
| 2 | 6 M | 120 | 12 | 62 |
| 3 | 9 M | 100 | 12 | 51 |
| 4 | 9 M | 120 | 12 | 75 |
| 5 | 9 M | 120 | 24 | 73 |
| 6 | 12 M | 120 | 12 | 68 |
This systematic approach allows researchers to fine-tune reaction conditions to achieve the highest possible yield and purity for research-scale production of this compound and its derivatives.
Stereoselective Synthesis of Chiral this compound Analogues
The stereoselective synthesis of specific chiral analogues of this compound is not extensively documented in publicly available scientific literature. However, general methodologies for the asymmetric synthesis of chiral quinoline and tetrahydroquinoline frameworks have been established and could potentially be adapted to produce chiral derivatives of this compound. These methods primarily rely on asymmetric catalysis to introduce stereocenters into the quinoline ring system.
One of the prominent strategies for generating chiral quinoline derivatives is through the asymmetric hydrogenation of the quinoline core. For instance, the use of chiral iridium catalysts has proven effective in the asymmetric partial hydrogenation of substituted quinolines. A notable example involves the hydrogenation of 4-substituted 3-ethoxycarbonylquinolines, which yields chiral 1,4-dihydroquinolines with high enantioselectivity. nih.gov This approach, catalyzed by a chiral Ir-SpiroPAP complex, has demonstrated the potential to achieve exceptional enantiomeric excess (ee) for a variety of substrates. nih.gov While not directly applied to this compound, this method represents a viable pathway for introducing chirality to a suitably functionalized 7-methoxyquinoline (B23528) precursor.
Another powerful technique is the organocatalytic asymmetric Povarov reaction. This three-component reaction, which involves an aldehyde, an aniline, and a dienophile, can be catalyzed by chiral amines to produce structurally diverse and highly functionalized tetrahydroquinolines with excellent diastereo- and enantioselectivity. thieme-connect.com The application of a chiral (S)-α,α-diphenylprolinol O-TMS ether as a catalyst, for example, has been successful in synthesizing tetrahydroquinolines from various anilines and aldehydes. thieme-connect.com This methodology could foreseeably be employed using a precursor aniline that would lead to the 7-methoxy-5-amino quinoline scaffold.
Furthermore, the development of chiral ligands incorporating quinoline motifs for use in asymmetric catalysis is a burgeoning field. thieme-connect.comthieme-connect.com These ligands, often Schiff bases or having oxazolinyl moieties, are used to create metal complexes that can catalyze a range of asymmetric transformations, including carbon-carbon bond formations and cycloadditions. thieme-connect.com While these are not direct syntheses of chiral quinolines themselves, they underscore the importance of the quinoline structure in the design of chiral environments for asymmetric reactions.
The following table summarizes representative results from a general method for the asymmetric hydrogenation of quinoline derivatives, which could be conceptually applied to the synthesis of chiral 7-methoxyquinoline analogues.
| Substrate (4-substituted-3-ethoxycarbonylquinoline) | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-phenyl-3-ethoxycarbonylquinoline | Chiral Ir-SpiroPAP | Chiral 4-phenyl-1,4-dihydro-3-ethoxycarbonylquinoline | >95 | 99 | nih.gov |
| 4-(p-tolyl)-3-ethoxycarbonylquinoline | Chiral Ir-SpiroPAP | Chiral 4-(p-tolyl)-1,4-dihydro-3-ethoxycarbonylquinoline | >95 | 99 | nih.gov |
| 4-(o-tolyl)-3-ethoxycarbonylquinoline | Chiral Ir-SpiroPAP | Chiral 4-(o-tolyl)-1,4-dihydro-3-ethoxycarbonylquinoline | >95 | 99 | nih.gov |
| 4-methyl-3-ethoxycarbonylquinoline | Chiral Ir-SpiroPAP | Chiral 4-methyl-1,4-dihydro-3-ethoxycarbonylquinoline | >95 | 98 | nih.gov |
Table 1: Representative Results for Asymmetric Hydrogenation of Quinolines nih.gov
Chemical Reactivity, Functionalization, and Derivatization Strategies of 7 Methoxyquinolin 5 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System of 7-Methoxyquinolin-5-amine
The quinoline ring system of this compound is activated towards electrophilic substitution due to the electron-donating nature of both the amino and methoxy (B1213986) groups. The amino group (-NH₂) is a powerful activating group, while the methoxy group (-OCH₃) is a moderately activating group. Their positions on the benzene (B151609) portion of the quinoline ring direct incoming electrophiles primarily to the C6 and C8 positions. However, the C5-amino group's directing effect and the C7-methoxy group's influence can lead to specific regiochemical outcomes.
In strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com This can significantly alter the regioselectivity of electrophilic attack. Metal-free, regioselective halogenation of 8-substituted quinolines has been demonstrated to proceed efficiently, suggesting that similar remote C-H functionalization could be applied to this compound derivatives. rsc.org For instance, studies on 5-methoxyquinolin-8-amine (B1363270) showed that halogenation can be directed to the C7 position. rsc.org
Nucleophilic substitution reactions on the quinoline ring are less common unless an activating group, such as a halogen or a nitro group, is present at a suitable position (typically C2 or C4). However, the methoxy group itself can be subject to nucleophilic displacement, particularly in derivatives where the quinoline ring is activated. For example, in some 4-O-aryl quinoline derivatives, the entire methoxy-substituted quinoline can act as a leaving group in the presence of strong nucleophiles like glutathione. researchgate.net
Table 1: Representative Substitution Reactions on Substituted Quinolines
| Reaction Type | Reagents & Conditions | Product Type | Typical Positions of Attack | Reference |
|---|---|---|---|---|
| Halogenation | TCCA or TBCA, Acetonitrile, rt | Chloro- or Bromo-substituted quinoline | C5 or C7 on activated rings | rsc.org |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted quinoline | C6, C8 (or meta to -NH₃⁺ in strong acid) | byjus.comresearchgate.net |
| Sulfonation | Conc. H₂SO₄, heat | Quinolinesulfonic acid | C8 or C6 | byjus.com |
This table presents generalized reactions on activated quinoline systems; specific outcomes for this compound may vary.
Transformations of the Amino Group of this compound (e.g., Acylation, Alkylation, Reductive Amination)
The primary amino group at the C5 position is a highly versatile functional handle for a variety of transformations.
Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. wikipedia.org This reaction is often used to protect the amino group or to introduce new functionalities. nih.govmdpi.com The reaction can be performed under standard conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. mdpi.com The resulting N-acetyl group is less activating than the original amino group, which can be useful for controlling the regioselectivity of subsequent electrophilic substitutions. byjus.com Chemoselective acylation of amines in the presence of other functional groups like phenols can be achieved in aqueous media. researchgate.net
Alkylation: Direct alkylation of the amino group with alkyl halides can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the tertiary amine and even quaternary ammonium (B1175870) salts. masterorganicchemistry.commsu.edu To achieve selective mono-alkylation, indirect methods are preferred. One such method is reductive amination.
Reductive Amination: This is a powerful, controlled method for N-alkylation. masterorganicchemistry.com The process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde or ketone. masterorganicchemistry.com This method avoids the over-alkylation problems associated with direct alkylation. masterorganicchemistry.com
Table 2: Key Transformations of the Amino Group
| Transformation | Reagents & Conditions | Product Type | Notes | Reference |
|---|---|---|---|---|
| Acylation | Acyl chloride or anhydride (B1165640), optional base (e.g., pyridine) | N-Acyl-7-methoxyquinolin-5-amine (Amide) | Forms a less activating group; useful for protection/directing subsequent reactions. | byjus.comwikipedia.org |
| Reductive Amination | Aldehyde or Ketone, NaBH₃CN or NaBH(OAc)₃ | N-Alkyl-7-methoxyquinolin-5-amine | Provides controlled mono- or di-alkylation, avoiding over-alkylation. | masterorganicchemistry.com |
Modifications and Functionalization of the Methoxy Group in this compound Derivatives
The methoxy group at the C7 position offers another site for chemical modification, most commonly through demethylation.
O-Demethylation: The methyl ether can be cleaved to reveal the corresponding phenol (B47542) (7-hydroxyquinolin-5-amine derivative). This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). semanticscholar.org The resulting hydroxyl group is a stronger activating group than the methoxy group and can participate in a different set of reactions, such as O-alkylation or conversion to esters or carbamates. This demethylation strategy is a key step in the synthesis of various biologically active quinoline derivatives. grafiati.com
In some contexts, particularly in metabolic studies of complex molecules containing a 7-methoxyquinoline (B23528) moiety, the methoxy group can be a site of nucleophilic attack. For instance, studies on certain kinase inhibitors have shown that the methoxyquinoline can undergo displacement by nucleophiles like glutathione, leading to the formation of thioether adducts. researchgate.net
Coupling Reactions and Heterocycle Annulation Involving this compound as a Building Block
As a substituted quinoline, this compound and its derivatives are valuable building blocks for constructing more complex heterocyclic systems through various coupling and annulation reactions. smolecule.com
Palladium-Catalyzed Coupling Reactions: To participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira, the quinoline ring typically needs to be functionalized with a halide (e.g., Br, I) or a triflate group. The amino or a transformed acylamino group can direct ortho-lithiation, which, upon quenching with an electrophile (like I₂ or Br₂), would install the necessary handle for these reactions. semanticscholar.org For example, a bromo- or iodo- derivative of this compound could be coupled with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to form new carbon-carbon bonds. mdpi.com
Heterocycle Annulation: The bifunctional nature of this compound (or its derivatives) allows it to be used in reactions that build new rings onto the existing scaffold. For example, the amino group can act as a nucleophile in condensation reactions with diketones or other bifunctional electrophiles to form new fused heterocyclic systems. beilstein-journals.orgscispace.com Reactions involving both the amino group and an adjacent C-H position can lead to the formation of fused pyrrolo- or pyridino-quinolines, often mediated by metal catalysts. mdpi.comresearchgate.net
Regio- and Chemoselectivity Considerations in this compound Reactions
Controlling the selectivity of reactions involving this compound is paramount for its effective use in synthesis.
Regioselectivity:
Electrophilic Substitution: The regiochemical outcome is a result of the combined directing effects of the C5-amino and C7-methoxy groups. Both are ortho-, para-directing. The C5-amino group strongly directs to the C6 and C8 positions. The C7-methoxy group directs to the C6 and C8 positions. Therefore, the C6 and C8 positions are the most activated sites for electrophilic attack. The precise outcome can depend on the steric bulk of the electrophile and the reaction conditions. rsc.org Under strongly acidic conditions, protonation of the amine deactivates the ring and directs incoming groups meta to the C5-position. byjus.com
Alkylation: In ambident nucleophiles, such as quinolinone derivatives (formed after demethylation and tautomerization), alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). The regioselectivity is influenced by steric effects and the nature of the alkylating agent and base. researchgate.net
Chemoselectivity: The molecule possesses multiple reactive sites: the quinoline nitrogen, the primary amine, the methoxy group, and the C-H bonds on the aromatic rings.
Amine vs. Ring: The primary amine is generally more nucleophilic than the aromatic ring. Therefore, reactions with electrophiles like acyl chlorides or alkyl halides will preferentially occur at the amino group. wikipedia.org Protecting the amine as an amide can deactivate it, allowing for subsequent reactions on the aromatic ring. byjus.com
Amine vs. Methoxy Group: The amino group is significantly more reactive towards electrophiles than the methoxy group. The methoxy group's primary reactivity involves demethylation under harsh acidic or Lewis acidic conditions, which would also affect the basic amino group. semanticscholar.org
Kinetic vs. Thermodynamic Control: In reactions like the formation of enolates from related quinolinone structures, the choice of base, temperature, and solvent can determine whether the kinetic (less substituted, formed faster) or thermodynamic (more substituted, more stable) product is obtained, which in turn dictates the regioselectivity of subsequent alkylation. youtube.com
By carefully selecting reagents, protecting groups, and reaction conditions, chemists can selectively functionalize different parts of the this compound molecule to synthesize a diverse array of complex derivatives.
Computational and Theoretical Investigations of 7 Methoxyquinolin 5 Amine
Quantum Chemical Studies on Electronic Structure and Molecular Orbitals of 7-Methoxyquinolin-5-amine
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These studies typically employ methods like Density Functional Theory (DFT) to elucidate electronic structure, molecular orbital energies, and electron distribution, which collectively govern the molecule's reactivity and spectroscopic properties.
Detailed Research Findings: For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d), would be a common level of theory to start with. Such studies for aromatic amines and quinolines focus on key electronic descriptors. rsc.org The primary outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. bohrium.com
The distribution of these frontier orbitals is also crucial. In aniline (B41778), a simple aromatic amine, the HOMO is distributed over the benzene (B151609) ring and the amino group, which explains its reactivity towards electrophiles at the ortho and para positions. rsc.org For this compound, the HOMO would likely show significant contributions from the electron-donating amino and methoxy (B1213986) groups, as well as the quinoline (B57606) ring system. The LUMO, conversely, would be distributed over the electron-accepting regions of the molecule.
Molecular Electrostatic Potential (MEP) maps are another vital output. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the nitrogen of the amino group and the oxygen of the methoxy group would be expected to be regions of negative potential, while the hydrogens of the amino group would be areas of positive potential.
Table 4.1: Representative Theoretical Electronic Properties This table presents hypothetical data typical for a molecule like this compound, as would be generated by DFT calculations.
| Parameter | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital; related to electron affinity. |
| HOMO-LUMO Gap | 4.3 eV | Correlates with chemical reactivity and stability. bohrium.com |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Molecular Dynamics and Docking Simulations of this compound and its Interacting Species
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme, and how the resulting complex behaves over time.
Detailed Research Findings: While specific docking studies for this compound are not prominent in the literature, its structural analogues have been investigated. For example, derivatives of 7-methoxyquinoline (B23528) have been docked into the active sites of various enzymes to predict their binding affinity and orientation. smolecule.commdpi.com The process involves preparing a 3D structure of the ligand and the target protein (often from a crystal structure database like the PDB). Docking algorithms then explore possible binding poses of the ligand within the receptor's active site and score them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy. nih.gov
Following docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex in a simulated physiological environment. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. A stable complex would show minimal deviation in its structure, as measured by the root-mean-square deviation (RMSD), over the course of the simulation (e.g., nanoseconds). These simulations provide insights into the dynamic nature of the binding and can reveal key amino acid residues responsible for anchoring the ligand.
Table 4.2: Representative Molecular Docking and MD Simulation Parameters This table illustrates typical parameters and results from a hypothetical docking and MD study of this compound with a target kinase.
| Parameter | Description | Representative Finding |
|---|---|---|
| Target Protein | A hypothetical protein kinase (e.g., EGFR) | PDB ID: 2V5Z |
| Docking Score | Estimated binding affinity (e.g., in kcal/mol). nih.gov | -8.5 kcal/mol |
| Key Interactions | Specific amino acid residues forming bonds with the ligand. | Hydrogen bonds with MET793, LYS745; Hydrophobic interactions with LEU718. |
Prediction of Reactivity and Mechanistic Pathways for this compound Transformations
Computational chemistry offers methods to predict the most likely sites of reaction on a molecule and to map out the energy landscape of a chemical transformation, including transition states and intermediates.
Detailed Research Findings: The reactivity of this compound is governed by the functional groups present: the nucleophilic amino group, the electron-donating methoxy group, and the aromatic quinoline system. libretexts.org General reactions for amines include alkylation, acylation, and formation of imines. libretexts.orgmasterorganicchemistry.com
Computational models can predict the outcome of such reactions. Fukui functions, derived from DFT, can be calculated to identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the nitrogen of the amino group would be a predicted site for electrophilic attack.
For predicting reaction mechanisms, computational chemists locate the transition state (TS) structure for a proposed pathway. The energy of this TS relative to the reactants gives the activation energy, which determines the reaction rate. For complex, multi-step reactions, a full potential energy surface can be mapped. frontiersin.org Modern approaches even use artificial intelligence and machine learning to predict retrosynthetic pathways for complex molecules, identifying potential reactants and reaction conditions. engineering.org.cnnih.gov
Table 4.3: Predicted Reactivity Indices and Reaction Types This table shows hypothetical reactivity data for this compound.
| Site of Reaction | Predicted Reactivity Index | Likely Transformation | Computational Method |
|---|---|---|---|
| Amino Group (N) | High Nucleophilicity | Acylation, Alkylation libretexts.org | Fukui Function Analysis |
| Quinoline Ring (C8) | Moderate Electrophilic Susceptibility | Electrophilic Aromatic Substitution | MEP Surface Analysis |
Conformational Analysis and Energetics of this compound Derivatives
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and determining their relative energies. libretexts.org
Detailed Research Findings: For a relatively rigid molecule like this compound, conformational flexibility is limited. The primary sources of conformational isomerism would be the orientation of the methoxy group's methyl moiety relative to the quinoline ring and the orientation of the amino group. For more complex derivatives, such as those with flexible side chains attached to the amino group, the number of possible conformers increases significantly.
Computational methods can systematically explore the conformational space of a molecule. This is often done by performing a relaxed potential energy surface scan, where a specific dihedral angle is rotated incrementally, and the energy is minimized at each step. This process identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them. semanticscholar.org For larger, more flexible derivatives, more advanced techniques like molecular dynamics or Monte Carlo simulations are used to sample a wider range of conformations. nih.gov The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies.
Table 4.4: Hypothetical Conformational Energy Profile of a Derivative This table illustrates a potential energy profile for a hypothetical N-ethyl-7-methoxyquinolin-5-amine derivative, focusing on rotation around the N-C(ethyl) bond.
| Conformer | Dihedral Angle (C4-C5-N-C_ethyl) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti-periplanar | 180° | 0.00 | 75% |
| Syn-clinal (Gauche) | 60° | 1.20 | 12% |
| Syn-clinal (Gauche) | -60° | 1.20 | 12% |
Computational Approaches for Structure-Activity Relationship (SAR) Prediction in this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govqsartoolbox.org
Detailed Research Findings: QSAR studies are essential in drug discovery for optimizing lead compounds. For a series of this compound analogues, a QSAR study would involve synthesizing or computationally generating a set of derivatives with varied substituents at different positions on the quinoline ring. The biological activity (e.g., IC50 value against a specific enzyme) of these compounds would then be measured. mdpi.com
Next, a wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties. semanticscholar.org Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates a combination of these descriptors with the observed biological activity. mdpi.com
A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding medicinal chemistry efforts toward more potent and selective compounds. nih.gov The model also provides mechanistic insights by highlighting which molecular properties are most critical for activity. nih.gov
Table 4.5: Key Components of a QSAR Study for this compound Analogues
| QSAR Component | Description | Example |
|---|---|---|
| Training Set | A series of analogues with known biological activity. | 20-30 analogues with variations at the C2, C4, and C8 positions. |
| Molecular Descriptors | Calculated properties representing molecular structure. | LogP (hydrophobicity), Molar Refractivity (steric), HOMO/LUMO energies (electronic). |
| Statistical Model | An equation relating descriptors to activity. | Activity = c0 + c1(LogP) + c2(HOMO) + c3(MR) |
Exploration of Biological Activities and Molecular Mechanisms in Preclinical Research Contexts
Enzyme Interaction and Inhibition Studies of 7-Methoxyquinolin-5-amine and its Analogues
The quinoline (B57606) scaffold is a well-established pharmacophore in the development of enzyme inhibitors. Studies on this compound and its analogues have explored their potential to interact with and inhibit various enzymes, with a significant focus on protein kinases.
Derivatives of the quinoline and quinazoline (B50416) core structures have been extensively investigated as kinase inhibitors. While specific kinase inhibition profiles for this compound are not extensively detailed in publicly available research, broader studies on related compounds provide a strong rationale for its investigation in this area. For instance, various 4-anilino-3-quinolinecarbonitriles have been synthesized and shown to inhibit Src kinase activity. The substitution pattern on the quinoline ring is critical for potency and selectivity. Specifically, modifications at the C6 and C7 positions have been shown to influence the inhibitory activity against kinases like Src.
In a broader context of kinase inhibition, compounds with a quinoline core are recognized as privileged structures. They are known to target a variety of kinases involved in cancer cell signaling, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others. For example, a series of 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles were identified as potent Src kinase inhibitors. This highlights the potential for amino- and methoxy-substituted quinolines to be developed as targeted kinase inhibitors. The electronic and steric properties of the methoxy (B1213986) and amine groups on the 7- and 5-positions, respectively, of the quinoline ring would be expected to play a significant role in the binding affinity and selectivity towards specific kinase targets.
Beyond kinases, other enzymatic targets may be relevant for this compound and its derivatives. For example, some quinoline-based compounds have been found to interact with topoisomerases, enzymes critical for DNA replication and repair. The planar nature of the quinoline ring allows for intercalation into DNA, which can disrupt the function of these enzymes.
Furthermore, the study of methoxyamine (MX), a related small molecule, as a base excision repair (BER) inhibitor, offers mechanistic insights that could be relevant. MX has been shown to have direct cytotoxic effects on pediatric medulloblastoma cells by inhibiting the BER pathway. This suggests that amino-methoxy substituted quinolines could also be explored for their potential to interfere with DNA repair mechanisms, a key strategy in cancer therapy.
Receptor Binding and Modulation Investigations of this compound Derivatives
The ability of small molecules to bind to and modulate the activity of cellular receptors is a cornerstone of pharmacology. While direct receptor binding studies for this compound are not prominently reported, the chemical structure suggests potential interactions with various receptor types. For instance, quinazolinone derivatives have been synthesized and evaluated for their binding affinities to serotonin (B10506) receptors, specifically the 5-HT7 receptor. This indicates that the broader quinoline/quinazoline scaffold can be tailored to interact with G protein-coupled receptors (GPCRs).
The specific substitutions on the quinoline ring are crucial in determining receptor affinity and selectivity. The methoxy and amine groups of this compound could form hydrogen bonds and other interactions within the binding pockets of various receptors, potentially leading to agonistic or antagonistic activity. Further radioligand binding assays and functional studies would be necessary to elucidate the specific receptor binding profile of this compound and its derivatives.
Cellular Pathway Modulation and Phenotypic Screening in In Vitro Models
In vitro studies using cancer cell lines are fundamental to understanding the cellular effects of novel compounds. Research on quinoline derivatives has demonstrated their ability to modulate key cellular pathways, leading to observable changes in cell behavior, such as inhibition of proliferation and induction of apoptosis.
Numerous studies have highlighted the antiproliferative and pro-apoptotic effects of quinoline derivatives in various cancer cell lines. For example, certain tetrahydroquinoline derivatives have been shown to induce cell death in MCF-7 breast cancer cells. The mechanism often involves the activation of intrinsic apoptotic pathways, characterized by the activation of caspases 7 and 9.
Similarly, a study on a 4-aminoquinoline (B48711) derivative demonstrated its ability to sensitize tumor cells to killing by Akt inhibitors, with minimal cytotoxicity to non-cancer cells. This suggests a potential for combination therapies. The induction of apoptosis is a key hallmark of many anticancer agents, and the ability of quinoline derivatives to trigger this process is a significant area of research. For instance, a synthesized tetrahydrobenzo[h]quinoline compound was found to reduce the growth of MCF-7 cells and induce apoptosis. This was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.
Table 1: Effects of Representative Quinoline Derivatives on Cancer Cell Lines
| Compound Class | Cell Line | Observed Effects | Reference |
|---|---|---|---|
| Tetrahydroquinoline derivatives | MCF-7 | Increased intracellular Ca2+, SERCA inhibition, apoptosis | |
| 4-Aminoquinoline derivative | MDA-MB468, MDA-MB231, MCF7 | Sensitization to Akt inhibitors | |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Reduced cell growth, apoptosis, altered Bax/Bcl-2 ratio |
This table is for illustrative purposes and includes data from various quinoline derivatives to highlight the general activities of this compound class, as specific data for this compound is limited.
The cellular response to DNA damage is a critical pathway that is often dysregulated in cancer. Some anticancer drugs function by directly causing DNA damage. Oxidative stress, characterized by an imbalance of reactive oxygen species (ROS), is closely linked to DNA damage and can trigger cell death pathways.
While direct evidence for this compound is scarce, studies on related compounds provide insights. For instance, the induction of DNA damage signaling by oxidative stress has been shown to be closely associated with DNA replication. Furthermore, some compounds can protect against oxidative stress-induced DNA damage. For example, 7,8-dihydroxyflavone (B1666355) has been shown to suppress oxidative stress-induced DNA base modification by inducing the repair enzyme 8-oxoguanine DNA glycosylase-1 (OGG1). Given that quinoline structures can possess antioxidant or pro-oxidant properties depending on their substitution patterns, investigating the impact of this compound on oxidative stress and DNA damage pathways is a logical next step in its preclinical evaluation.
In Vivo Preclinical Efficacy Studies in Non-Human Organism Models (e.g., Anti-infective, Antiparasitic)
While specific in vivo preclinical efficacy studies focusing solely on this compound are not extensively detailed in the reviewed literature, the broader class of aminoquinolines has been subject to numerous investigations, particularly for anti-infective and antiparasitic properties. These studies provide a framework for how this compound could be evaluated in similar models. For instance, the 8-aminoquinoline (B160924) class, which shares structural similarities, has shown significant efficacy in animal models of malaria, pneumocystis pneumonia, and leishmaniasis. A representative compound from this class, (±)-8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (B1194679) (NPC1161C), demonstrated considerable effectiveness in murine models of Plasmodium berghei, Pneumocystis carinii, and Leishmania donovani infections. Such studies underscore the potential of the quinoline scaffold in combating infectious diseases and suggest that this compound could be a candidate for similar preclinical evaluations.
Animal Model Selection and Experimental Design for Mechanistic Research
The selection of animal models in preclinical research is crucial for elucidating the mechanisms of action and potential therapeutic efficacy of novel compounds. For quinoline derivatives with suspected antiparasitic activity, murine models are frequently employed. For example, in the study of antimalarial agents, mice infected with Plasmodium berghei are a common model to assess the curative potential of new chemical entities. Similarly, to evaluate activity against opportunistic infections, murine models of Pneumocystis carinii pneumonia are utilized.
The experimental design in these studies often involves treating infected animals with the test compound at various doses and comparing the outcomes to untreated controls and groups treated with standard-of-care drugs. For instance, in the evaluation of NPC1161C, its efficacy was compared against primaquine (B1584692) and tafenoquine. Mechanistic insights can be gained by incorporating specific transgenic or knockout animal models that allow for the investigation of the compound's interaction with particular host or parasite pathways. The design of such studies is critical for understanding not only the efficacy but also the broader biological effects of the compound.
Pharmacodynamic Endpoints and Molecular Readouts in Preclinical Models
In preclinical in vivo studies, pharmacodynamic endpoints are selected to provide a quantitative measure of a drug's effect. For anti-infective and antiparasitic agents, these endpoints often include the reduction in parasite load, survival rates of the infected animals, and clearance of the pathogen from the host. In the case of antimalarial studies with quinoline derivatives, a key endpoint is the cure rate, defined as the complete eradication of the parasite from the host. For instance, in studies with NPC1161C, the complete suppression of P. carinii in lung tissue was a primary endpoint.
Molecular readouts are also increasingly integrated into preclinical models to understand the compound's mechanism of action at a molecular level. These can include gene expression analysis in host and parasite tissues, measurement of specific enzyme activities targeted by the drug, and assessment of downstream signaling pathways. For quinoline derivatives, which are known to interfere with processes like heme detoxification in malaria parasites, molecular readouts could involve quantifying hemozoin formation or measuring the inhibition of specific parasitic enzymes.
Structure-Activity Relationship (SAR) Studies for Biological Activity of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies for a wide range of this compound analogues are not extensively documented, the principles can be inferred from research on other substituted quinolines. The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
For example, in the development of novel antiprotozoal agents, ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have been synthesized and evaluated. These studies revealed that modifications at the 4-position can significantly impact antiplasmodial activity against both sensitive and resistant strains of Plasmodium falciparum. Similarly, the introduction of a sulfonamide moiety at the 4-position of 7-methoxyquinoline (B23528) has been explored for antimicrobial and antibiofilm activities.
The following table summarizes the impact of structural modifications on the biological activity of various quinoline analogues, providing insights into potential SAR for derivatives of this compound.
| Core Scaffold | Position of Substitution | Substituent/Modification | Observed Biological Activity |
| 7-Chloroquinoline | 4 | ω-aminoacyl and -alkyl chains | Promising antiplasmodial activity against P. falciparum |
| 7-Methoxyquinoline | 4 | Substituted benzenesulfonamide | Antimicrobial and antibiofilm activity |
| 8-Hydroxyquinoline | 5, 7 | Halogenation (Cl) | Enhanced antibacterial activity against S. aureus |
| Imidazo[4,5-c]quinoline | 4 | Amino group | Improved TLR7 agonist activity |
| 6-Methoxyquinoline | 8 | N-(2-aminoethyl) analogue with tetrazole hybrids | Antiplasmodial activity against P. falciparum |
Applications of 7 Methoxyquinolin 5 Amine in Chemical Synthesis, Materials Science, and Research Probes
7-Methoxyquinolin-5-amine as a Key Intermediate in Complex Organic Synthesis
The utility of this compound as a foundational molecule in organic synthesis is well-established. The primary amine at the C-5 position acts as a potent nucleophile and a key handle for introducing a wide array of chemical moieties, while the methoxy (B1213986) group at C-7 influences the electronic properties of the heterocyclic core. This combination facilitates its use in constructing more elaborate molecular architectures.
The reactive amine group of this compound is a gateway for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Two notable examples are the construction of pyrazoloquinolines and thiazolidinones.
Pyrazoloquinolines: These structures are typically synthesized through the condensation of a hydrazine (B178648) derivative with a suitable carbonyl compound. Starting from this compound, the synthesis can be envisioned through a diazotization reaction followed by reduction to form a 7-methoxyquinolin-5-yl)hydrazine intermediate. This hydrazine can then undergo a cyclocondensation reaction with a β-ketoester to yield the corresponding pyrazolo[4,3-c]quinoline core. The reaction of quinoline (B57606) derivatives with hydrazines is a recognized pathway for creating these fused systems.
Thiazolidinones: The synthesis of 4-thiazolidinones often involves a one-pot, three-component reaction between a primary amine, an aldehyde, and a mercapto-acid like thioglycolic acid. In this scheme, this compound serves as the primary amine component. The initial step is the formation of an imine intermediate between the amine and an aldehyde, which is then attacked by the sulfur nucleophile of thioglycolic acid, followed by intramolecular cyclization to form the five-membered thiazolidinone ring. This method allows for the introduction of diversity at two different positions on the thiazolidinone ring, depending on the choice of aldehyde.
| Target Heterocycle | Key Reagents for Synthesis with this compound | Reaction Type |
| Pyrazolo[4,3-c]quinoline | 1. NaNO₂, HCl (for diazotization) 2. SnCl₂ or Na₂S₂O₄ (for reduction) 3. β-Ketoester (e.g., ethyl acetoacetate) | Diazotization, Reduction, Cyclocondensation |
| 2,3-Disubstituted-4-thiazolidinone | 1. Aldehyde (R-CHO) 2. Thioglycolic acid (HSCH₂COOH) | Three-component Cyclocondensation |
Scaffold diversity is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive compounds. this compound is an excellent starting point for creating diverse molecular libraries due to the reactivity of its primary amine. This functional group can undergo a wide range of chemical transformations to introduce varied substituents and build different molecular frameworks.
The amine can be readily acylated, alkylated, sulfonylated, or used in reductive amination reactions to append a multitude of side chains. Furthermore, it can serve as a nucleophile in substitution reactions or as a building block in multicomponent reactions, rapidly increasing molecular complexity. By systematically varying the reactants in these transformations, large libraries of quinoline-based compounds can be generated. This approach is instrumental in screening for new therapeutic agents and chemical probes.
| Reaction Type | Reagents | Resulting Functional Group | Purpose in Library Synthesis |
| Acylation | Acid chlorides, Anhydrides | Amide | Introduces diverse carbonyl-containing side chains. |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Adds varied sulfonyl groups, altering electronic properties and hydrogen bonding capacity. |
| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine | Appends a wide range of alkyl or aryl groups. |
| Gabriel Synthesis | Phthalic anhydride (B1165640) derivatives | Primary Amine (modification of other parts of a larger molecule) | Used in more complex syntheses where the amine needs to be introduced at a different stage. |
| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | Diaryl/Alkyl-aryl Amine | Forms C-N bonds to append various aromatic systems. |
Development of Fluorescent Probes and Dyes Incorporating this compound for Biological Research
Fluorescent probes are indispensable tools in biomedical research for visualizing and quantifying biological molecules and processes in real-time. The quinoline scaffold is inherently fluorescent, and its photophysical properties can be fine-tuned by substituents. The 7-methoxy and 5-amine groups on the core structure of this compound are electronically active and can participate in photophysical processes like intramolecular charge transfer (ICT), making this compound an attractive core for the design of new dyes and probes.
The primary amine at the C-5 position is particularly useful as it provides a convenient site for attaching specific recognition moieties (e.g., receptors for metal ions, enzymes, or reactive oxygen species). Upon binding of the target analyte to the recognition unit, a conformational or electronic change can occur, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). This "turn-on" or "turn-off" response allows for the sensitive detection of the analyte in biological systems.
Potential Applications in Polymer Chemistry and Functional Materials Research
The incorporation of specific functional groups into polymers is a key strategy for creating advanced materials with tailored properties. The amine group in this compound makes it a valuable monomer or functionalizing agent in polymer chemistry.
One potential application is in the synthesis of poly(β-hydroxyl amine)s through amine-epoxy 'click' polymerization. This process involves the reaction of primary amines with di-epoxide molecules. Using this compound as the amine monomer would incorporate the fluorescent and rigid quinoline scaffold directly into the polymer backbone. Such polymers could exhibit stimuli-responsive behavior or find use in coatings and adhesives.
Alternatively, the amine can act as an initiator for the cationic ring-opening polymerization (CROP) of monomers like 2-ethyl-2-oxazoline (B78409) (EtOx). This would produce polymers with a 7-methoxyquinoline (B23528) group at one end (α-functionalization). These end-functionalized polymers are useful for creating well-defined architectures, such as block copolymers or for surface modification applications.
Design of Chemical Sensors and Chemo-sensing Systems Based on the Quinoline Scaffold
Chemical sensors are devices that transform chemical information into an analytically useful signal. The quinoline scaffold, with its favorable electronic and photophysical properties, is a promising platform for developing new chemo-sensing systems. Derivatives of this compound can be designed to interact selectively with specific analytes, leading to a measurable change in an optical or electrochemical signal.
For instance, the amine group can be modified to create a binding pocket for metal ions or small organic molecules. This interaction can perturb the electronic structure of the quinoline ring, causing a shift in its absorbance or fluorescence spectrum, which forms the basis for an optical sensor. Alternatively, the quinoline derivative could be immobilized on the surface of an electrode. The binding of an analyte could then alter the electrochemical properties of the surface, enabling detection via techniques like cyclic voltammetry or impedance spectroscopy, forming an electrochemical sensor.
| Sensor Type | Transduction Principle | Potential Target Analytes | Role of this compound |
| Optical (Fluorescence) | Analyte binding modulates fluorescence intensity or wavelength (e.g., via PET, ICT). | Metal ions (e.g., Zn²⁺, Cu²⁺), pH, anions (e.g., F⁻). | Core fluorophore; amine group is modified with a specific receptor. |
| Optical (Colorimetric) | Analyte binding causes a visible color change. | Specific organic molecules, gases. | Chromophoric scaffold that changes absorption upon interaction. |
| Electrochemical | Analyte binding alters current, potential, or impedance at an electrode surface. | Biomolecules, environmental pollutants. | Redox-active component or binding site immobilized on an electrode. |
Advanced Analytical Methodologies for the Characterization and Research of 7 Methoxyquinolin 5 Amine
Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopic techniques are essential for elucidating the molecular structure of compounds and for studying reaction mechanisms. NMR and MS are primary tools for the characterization of 7-methoxyquinolin-5-amine.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the electronic environment and connectivity of the protons. For this compound, one would expect distinct signals for the aromatic protons on the quinoline (B57606) ring, a singlet for the methoxy (B1213986) group protons, and a broad singlet for the amine protons. The exact positions of the aromatic protons are influenced by the electron-donating effects of the amine and methoxy groups.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The quinoline ring will show multiple signals in the aromatic region, with the carbon attached to the methoxy group and the carbon attached to the amine group being significantly influenced by these substituents. A signal in the aliphatic region (around 55-60 ppm) would correspond to the methoxy carbon.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | ~8.7 | ~150 |
| H-3 | ~7.3 | ~121 |
| H-4 | ~8.4 | ~148 |
| C-5 (NH₂) | - | ~145 |
| H-6 | ~6.8 | ~108 |
| C-7 (OCH₃) | - | ~158 |
| H-8 | ~7.5 | ~102 |
| -OCH₃ | ~3.9 (singlet) | ~55 |
| -NH₂ | ~4.5 (broad singlet) | - |
*Note: Predicted values are based on analogous quinoline structures and substituent effects. Actual experimental values may vary.
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can be employed to monitor the progress of a reaction by observing the disappearance of reactants and the appearance of products.
For this compound (Molecular Formula: C₁₀H₁₀N₂O, Molecular Weight: 174.20 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. In electrospray ionization (ESI), a common soft ionization technique, the compound is typically observed as the protonated molecular ion [M+H]⁺.
During ESI-MS analysis, it is common to observe adduct ions, which are formed when the analyte molecule associates with other ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The identification of these adducts is important to avoid misinterpretation of the mass spectrum. For example, the presence of a peak at approximately 22 mass units higher than the protonated molecule often indicates a sodium adduct.
Table 4: Calculated m/z Values for Common Ions of this compound in ESI-MS
| Ion Species | Formula | Charge | Calculated m/z |
|---|---|---|---|
| Protonated Molecule | [C₁₀H₁₀N₂O + H]⁺ | +1 | 175.0866 |
| Sodium Adduct | [C₁₀H₁₀N₂O + Na]⁺ | +1 | 197.0685 |
| Potassium Adduct | [C₁₀H₁₀N₂O + K]⁺ | +1 | 213.0425 |
| Dimer Adduct | [2(C₁₀H₁₀N₂O) + H]⁺ | +1 | 349.1659 |
UV-Vis and Fluorescence Spectroscopy for Quantitative Analysis in Research
UV-Vis and fluorescence spectroscopy are powerful analytical techniques for the quantitative analysis of fluorescent aromatic compounds like this compound. These methods are valued for their sensitivity, selectivity, and the detailed information they provide about the electronic structure and environment of a molecule.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from the ground state to higher energy states. For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λmax), where the compound shows maximum absorption, the concentration of this compound in a sample can be accurately determined. The position of the methoxy and amine groups on the quinoline ring is expected to influence the λmax values due to their electron-donating effects, which typically cause a bathochromic (red) shift compared to the unsubstituted quinoline.
Fluorescence spectroscopy is an even more sensitive technique that measures the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must have a rigid, planar structure and specific electronic configurations, characteristics often found in aromatic compounds like quinolines. The intensity of the emitted fluorescence is directly proportional to the concentration of the fluorescent compound, making it an excellent method for quantitative analysis at very low concentrations. The fluorescence properties, including the excitation and emission wavelengths, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime, are all influenced by the molecular structure and the solvent environment. The presence of the electron-donating amino and methoxy groups on the quinoline core is anticipated to enhance the fluorescence quantum yield of this compound.
While specific experimental data for this compound is not extensively documented in the public literature, the expected spectroscopic properties can be inferred from studies on structurally similar methoxy- and amino-substituted quinolines. The following table provides illustrative data based on these trends.
| Parameter | Expected Value | Solvent |
| UV-Vis Spectroscopy | ||
| λmax (nm) | ~350 - 380 | Ethanol |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | 5,000 - 15,000 | Ethanol |
| Fluorescence Spectroscopy | ||
| Excitation Wavelength (nm) | ~370 - 400 | Ethanol |
| Emission Wavelength (nm) | ~450 - 500 | Ethanol |
| Stokes Shift (nm) | ~80 - 100 | Ethanol |
| Quantum Yield (ΦF) | 0.1 - 0.4 | Ethanol |
Note: The data in this table is illustrative and based on general trends for similar compounds. Actual experimental values may vary.
X-ray Crystallography and Solid-State Characterization of this compound and its Complexes
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, leading to a complete molecular structure.
Although no specific crystallographic studies for this compound have been reported in the surveyed literature, such an analysis would be expected to reveal:
Molecular Conformation: The planarity of the quinoline ring system and the orientation of the methoxy and amine substituents.
Intermolecular Interactions: The presence of hydrogen bonding, π-π stacking, or other non-covalent interactions that dictate the crystal packing.
Crystal System and Space Group: Fundamental crystallographic parameters that describe the symmetry of the crystal lattice.
Furthermore, X-ray crystallography is instrumental in characterizing metal complexes of this compound. The amine and the nitrogen atom of the quinoline ring can act as coordination sites for metal ions. Determining the crystal structure of such complexes would elucidate the coordination geometry around the metal center and the nature of the metal-ligand bonds.
The following table outlines the type of data that would be obtained from an X-ray crystallographic analysis of this compound.
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present in the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |
| Bond Lengths (Å) | The distances between bonded atoms. |
| Bond Angles (°) | The angles between adjacent chemical bonds. |
| Torsion Angles (°) | The dihedral angles that define the molecular conformation. |
Electroanalytical Methods in Fundamental Chemical Research of this compound
Electroanalytical methods are a class of techniques that utilize the relationship between electricity and chemistry to study the redox properties of a compound. These methods are highly sensitive and can provide valuable information about the electron transfer processes of a molecule, which is fundamental to understanding its chemical reactivity.
Cyclic voltammetry (CV) is one of the most widely used electroanalytical techniques for studying the electrochemical behavior of new compounds. In a CV experiment, the potential of a working electrode is swept linearly with time in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the oxidation and reduction potentials of the analyte.
For this compound, CV could be used to investigate its oxidation, likely involving the electron-rich aromatic ring and the amino group. The presence of the electron-donating methoxy and amino groups would be expected to lower the oxidation potential compared to unsubstituted quinoline, making it more susceptible to oxidation. The reversibility of the electron transfer process can also be assessed from the cyclic voltammogram, providing insights into the stability of the resulting radical cations.
While no specific electroanalytical studies on this compound have been found in the reviewed literature, the expected data from a cyclic voltammetry experiment would include:
| Electrochemical Parameter | Information Provided |
| Anodic Peak Potential (Epa) | The potential at which oxidation of the compound occurs. |
| Cathodic Peak Potential (Epc) | The potential at which the oxidized species is reduced back. |
| Peak Separation (ΔEp = Epa - Epc) | Indicates the reversibility of the electron transfer process. |
| Peak Current (ipa and ipc) | Related to the concentration of the analyte and the rate of the electrode reaction. |
By studying the electrochemical behavior of this compound, researchers can gain a deeper understanding of its electronic properties and its potential role in various chemical and biological processes that involve electron transfer reactions.
Conclusion and Future Research Perspectives on 7 Methoxyquinolin 5 Amine
Synthesis and Derivatization Advancements of 7-Methoxyquinolin-5-amine
Advancements in the synthesis of quinoline (B57606) derivatives are continually being made, focusing on improving efficiency, regioselectivity, and environmental sustainability. While a specific, optimized synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic strategy can be inferred from established methodologies for related compounds.
A likely two-step synthesis would commence with the nitration of 7-methoxyquinoline (B23528). This electrophilic aromatic substitution would likely be directed to the 5- and 8-positions. Judicious choice of nitrating agents and reaction conditions would be crucial to maximize the yield of the desired 5-nitro isomer, 7-methoxy-5-nitroquinoline. The subsequent and final step would involve the reduction of the nitro group to an amine. A variety of reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron in acidic media, could be employed for this transformation to yield this compound.
Further advancements in the derivatization of this compound would focus on leveraging the reactivity of the 5-amino group. This primary aromatic amine can undergo a wide array of chemical transformations, allowing for the generation of a diverse library of analogues. Common derivatization strategies would include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or nucleophilic substitution.
Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.
These derivatization techniques provide a versatile platform for systematically modifying the physicochemical properties of the this compound scaffold, which is a critical step in the exploration of its biological potential.
Emerging Areas of Biological Investigation for this compound Analogues
The quinoline nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. While there is a lack of specific biological data for this compound itself, the known bioactivities of related quinolines suggest several promising avenues for investigation of its analogues.
Anticancer Activity: Numerous quinoline derivatives have been investigated as potential anticancer agents. Analogues of this compound could be designed and synthesized to target various cancer-related pathways. For instance, they could be evaluated as inhibitors of topoisomerases, kinases, or as agents that induce apoptosis in cancer cells. The substitution pattern of a methoxy (B1213986) group at the 7-position and an amino group at the 5-position provides a unique electronic and steric profile that could lead to novel interactions with biological targets.
Antimalarial Activity: The quinoline core is central to several important antimalarial drugs, such as chloroquine (B1663885) and primaquine (B1584692). The 8-aminoquinoline (B160924) scaffold, in particular, is known for its activity against the latent liver stages of the malaria parasite. Given the structural similarity, it would be a logical step to investigate 5-amino-7-methoxyquinoline analogues for their potential antimalarial efficacy.
Antibacterial and Antifungal Activity: The increasing threat of antimicrobial resistance necessitates the development of new anti-infective agents. Quinolone and fluoroquinolone antibiotics, which are structurally related to quinolines, are a testament to the potential of this scaffold in combating bacterial infections. Analogues of this compound could be screened for activity against a panel of pathogenic bacteria and fungi.
Challenges and Opportunities in the Academic Research of this compound
The academic exploration of this compound and its derivatives presents both challenges and opportunities. A primary challenge is the current scarcity of dedicated research on this specific molecule, meaning that initial investigations will be breaking new ground. This lack of pre-existing data requires a more foundational and exploratory research approach.
Challenges:
Regioselectivity in Synthesis: As with many substituted quinolines, achieving high regioselectivity during the initial synthesis and subsequent functionalization of the quinoline ring can be a significant challenge. The development of selective synthetic methods is crucial.
Limited Commercial Availability: The starting material, 7-methoxyquinoline, may not be as readily available or as inexpensive as other quinoline derivatives, which could pose a logistical challenge for some research groups.
Lack of Established Biological Targets: Without known biological targets for this specific scaffold, initial biological screening efforts will need to be broad and may not immediately yield a high hit rate.
Opportunities:
Novel Chemical Space: The underexplored nature of this compound means that its derivatives represent novel chemical space. This provides a significant opportunity to discover compounds with unique biological activities and intellectual property potential.
Modern Synthetic Methodologies: The application of modern synthetic techniques, such as C-H activation and flow chemistry, could overcome some of the classical challenges associated with quinoline synthesis and functionalization, opening up new avenues for creating diverse libraries of analogues.
Computational Chemistry: In the absence of extensive empirical data, computational modeling and virtual screening can play a crucial role in predicting the potential biological targets and designing focused libraries of this compound analogues with a higher probability of biological activity.
Future Directions for Theoretical and Applied Research on this Quinoline Scaffold
The future research on the this compound scaffold is poised to benefit from a multidisciplinary approach, integrating synthetic chemistry, computational science, and biological screening.
Theoretical Research:
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a library of this compound derivatives will be essential to establish clear SARs. This will provide valuable insights into how different functional groups at various positions on the quinoline ring influence biological activity.
Quantum Chemical Calculations: Density functional theory (DFT) and other computational methods can be employed to understand the electronic properties of the this compound scaffold and its derivatives. This can help in predicting their reactivity, stability, and potential interactions with biological macromolecules.
Molecular Docking and Dynamics Simulations: Once potential biological targets are identified, molecular docking and dynamics simulations can be used to predict the binding modes of this compound analogues and to guide the design of more potent and selective inhibitors.
Applied Research:
High-Throughput Screening: Screening large libraries of this compound derivatives against a wide range of biological targets will be a key step in identifying promising lead compounds for various diseases.
Development of Kinase Inhibitors: Given the success of quinoline-based kinase inhibitors in cancer therapy, a focused effort to design and synthesize this compound analogues as kinase inhibitors is a promising direction.
Exploration of New Therapeutic Areas: Beyond the traditional areas of anticancer and antimalarial research, analogues could be investigated for their potential in other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions, where quinoline derivatives have shown some promise.
Q & A
Q. What are the established synthetic routes for 7-Methoxyquinolin-5-amine, and how can researchers optimize reaction conditions?
Answer: The synthesis of this compound derivatives often involves condensation reactions with halogenated intermediates. For example, a related quinoline derivative (4-((R)-((2S,4S,8R)-8-Ethylquinuclidin-2-yl)(tert-butyldiphenylsilyloxy)methyl)-6-methoxyquinolin-5-amine) was synthesized via:
- Dissolving the precursor in dimethylformamide (DMF).
- Adding diamine and triethylamine under cooling (0°C).
- Introducing tert-butyldiphenyldichlorosilane, followed by 18-hour stirring .
Optimization Tips: - Monitor reaction progress via TLC/HPLC.
- Use column chromatography for purification (e.g., silica gel, hexane/ethyl acetate gradients).
- Adjust solvent polarity to improve yields (e.g., 71% yield achieved in the cited example) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer: Key techniques include:
- NMR Spectroscopy : Analyze δH (e.g., 8.41 ppm for quinoline protons) and coupling constants (J values) to confirm substitution patterns .
- IR Spectroscopy : Identify functional groups (e.g., νmax at 3325 cm⁻¹ for NH₂ stretching) .
- HPLC-MS : Confirm purity and molecular weight (e.g., using C18 columns with acetonitrile/water mobile phases) .
- Melting Point Analysis : Decomposition points (e.g., 131°C) can indicate impurities .
Q. How can researchers design initial biological activity screens for this compound?
Answer: Prioritize assays based on structural analogs:
- Antimicrobial Activity : Use microdilution assays (e.g., against E. coli or S. aureus) with IC₅₀ calculations .
- Anticancer Potential : Screen against cancer cell lines (e.g., MTT assays) with positive/negative controls (e.g., cisplatin) .
- Enzyme Inhibition : Test interactions with targets like kinases or oxidoreductases via fluorescence-based assays .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
Answer: Contradictions often arise from:
- Purity Issues : Validate compound purity via HPLC (>98%) and elemental analysis .
- Assay Variability : Standardize protocols (e.g., cell culture conditions, solvent controls) .
- Structural Analog Confusion : Cross-reference CAS numbers and IUPAC names to avoid misidentification (e.g., distinguishing from 5-chloroquinolin-8-amine) .
Resolution Strategy: - Reproduce experiments with independent synthetic batches.
- Perform dose-response curves to confirm activity trends .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
- QSPR Models : Corrogate substituent effects (e.g., methoxy group’s electron-donating nature) with reaction outcomes .
Q. How does the methoxy group at the C-7 position influence the compound’s stability and reactivity?
Answer: The methoxy group:
- Enhances Electron Density : Stabilizes intermediates in electrophilic substitution reactions (e.g., nitration) .
- Affords Steric Hindrance : May slow reactions at adjacent positions (e.g., C-8 halogenation) .
- Impacts Solubility : Increases hydrophilicity, improving bioavailability in aqueous assays .
Experimental Validation: - Compare kinetics of 7-methoxy vs. 7-H analogs in model reactions .
Q. What strategies mitigate degradation of this compound during long-term storage?
Answer:
- Storage Conditions : Keep at -20°C in airtight, light-protected containers with desiccants .
- Stability Testing : Monitor via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and HPLC .
- Lyophilization : Convert to stable salt forms (e.g., hydrochloride) if free amine is prone to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
